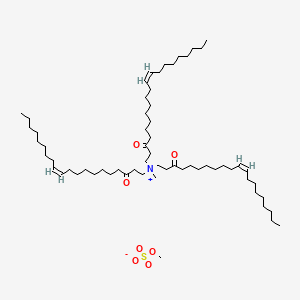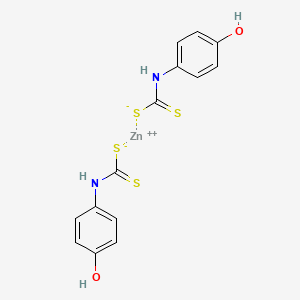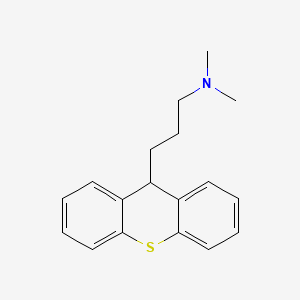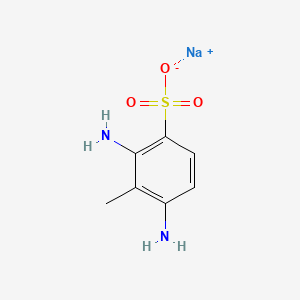
Sodium 2,6-diaminotoluene-3-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-diaminotoluene-3-sulphonate is a chemical compound with the molecular formula C7H9N2O3S.Na. It is also known as benzenesulfonic acid, 2,4-diamino-3-methyl-, sodium salt. This compound is characterized by its sulfonate group attached to a benzene ring, which also contains two amino groups and a methyl group. It is commonly used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-diaminotoluene-3-sulphonate typically involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent. The reaction is carried out under the effect of a palladium complex catalyst with normal heating and stirring .
Industrial Production Methods: For industrial production, a high-purity preparation method is employed. This involves the hydrogenation of a mixture of dinitrotoluene (DNT) under the effect of a palladium-carbon catalyst. The resulting mixture is then cooled, crystallized, and subjected to vacuum drying to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,6-diaminotoluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 2,6-diaminotoluene-3-sulphonate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a diagnostic reagent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 2,6-diaminotoluene-3-sulphonate involves its interaction with various molecular targets and pathways. The sulfonate group can participate in ionic interactions, while the amino groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-diamino-3-methylbenzenesulfonate
- Sodium 2,6-diaminotoluene-4-sulphonate
Comparison: Sodium 2,6-diaminotoluene-3-sulphonate is unique due to the specific positioning of its amino and sulfonate groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the amino groups can influence the compound’s ability to participate in substitution reactions and form specific derivatives .
Eigenschaften
CAS-Nummer |
85135-99-5 |
|---|---|
Molekularformel |
C7H9N2NaO3S |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
sodium;2,4-diamino-3-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-5(8)2-3-6(7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BBGQOMSAZOPRBP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1N)S(=O)(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


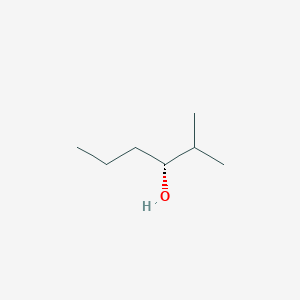


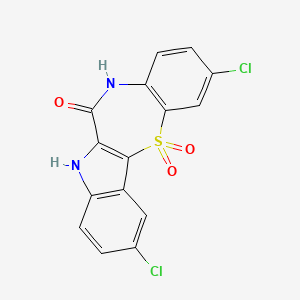
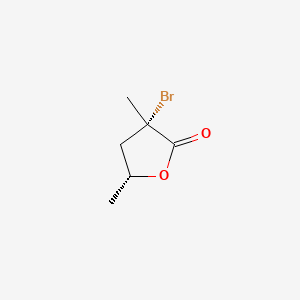

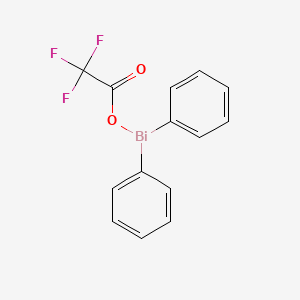

![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)
